1-Cbz-3-Hydroxyazetidine chemical properties and structure
1-Cbz-3-Hydroxyazetidine chemical properties and structure
An In-depth Technical Guide to 1-Cbz-3-Hydroxyazetidine: Chemical Properties and Structure
Introduction
1-Cbz-3-Hydroxyazetidine, also known as Benzyl 3-hydroxyazetidine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid four-membered azetidine ring, combined with a hydroxyl functional group and a stable carboxybenzyl (Cbz) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][3] The unique structural features of this compound allow for specific interactions with biological targets, making it a molecule of significant interest in drug discovery.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-Cbz-3-Hydroxyazetidine.
Chemical Structure and Identifiers
1-Cbz-3-Hydroxyazetidine is characterized by a central azetidine ring, which is a four-membered heterocycle containing one nitrogen atom.[1] A hydroxyl (-OH) group is attached at the 3-position of the ring, and a carboxybenzyl (Cbz) group is attached to the nitrogen atom at the 1-position.[1] The Cbz group acts as a protecting group for the secondary amine, which can be selectively removed during a synthetic sequence.[4]
Table 1: Chemical Identifiers of 1-Cbz-3-Hydroxyazetidine
| Identifier | Value |
| IUPAC Name | benzyl 3-hydroxyazetidine-1-carboxylate[5] |
| CAS Number | 128117-22-6[1][3][5][6][7][8] |
| Molecular Formula | C₁₁H₁₃NO₃[1][3][5][6][7][8][9] |
| SMILES | c1ccc(cc1)COC(=O)N1CC(C1)O[1][3][8] |
| InChI | InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2[1][5] |
| InChIKey | XJWSNDGCJMGHSR-UHFFFAOYSA-N[5][7][8] |
| Synonyms | 1-Cbz-3-Hydroxyazetidine, N-Cbz-3-hydroxyazetidine, Benzyl 3-hydroxyazetidine-1-carboxylate, 3-HYDROXY-AZETIDINE-1-CARBOXYLIC ACID BENZYL ESTER[1][6][7] |
Physicochemical Properties
The physicochemical properties of 1-Cbz-3-Hydroxyazetidine are essential for its handling, storage, and application in chemical synthesis. It is typically a solid at room temperature and is soluble in organic solvents but insoluble in water.[6][9]
Table 2: Physicochemical Properties of 1-Cbz-3-Hydroxyazetidine
| Property | Value |
| Molecular Weight | 207.23 g/mol [1][3][5] |
| Appearance | White to pale-yellow solid or powder[1][6][9] |
| Boiling Point | 356.69 °C at 760 mmHg[6][7] |
| Density | 1.317 g/cm³[6][7] |
| Flash Point | 169.52 °C[6][7] |
| Refractive Index | 1.608[6][7] |
| pKa | 14.14 ± 0.20 (Predicted)[7][9] |
| Vapor Pressure | 0 mmHg at 25°C[6][7] |
| XLogP3 | 0.8[5][7] |
| Hydrogen Bond Donor Count | 1[7] |
| Hydrogen Bond Acceptor Count | 3[7][9] |
| Rotatable Bond Count | 3[7][9] |
| Exact Mass | 207.08954328 Da[5][7] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų[5][9] |
| Heavy Atom Count | 15[7][9] |
| Complexity | 220[7][9] |
| Storage Temperature | 2-8°C, sealed in a dry place[7][9] |
Experimental Protocols
Synthesis of 1-Cbz-3-Hydroxyazetidine
A common synthetic route to 1-Cbz-3-Hydroxyazetidine involves the debenzylation of a protected precursor followed by the introduction of the Cbz group. A representative protocol is the synthesis from 1-benzylazetidin-3-ol.
General Procedure:
-
Debenzylation: 1-benzylazetidin-3-ol is dissolved in a suitable solvent such as methanol or tetrahydrofuran.[10] A palladium on carbon catalyst (e.g., 5-10% Pd/C) is added to the solution.[10][11] The mixture is then subjected to hydrogenation, typically by stirring under a hydrogen gas atmosphere (e.g., 30-40 psi) at room temperature overnight or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).[10][11]
-
Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.[10][11] The filter cake is washed with the reaction solvent to ensure complete recovery of the product.
-
Cbz Protection: The filtrate, containing the crude 3-hydroxyazetidine, is concentrated under reduced pressure. The residue is then re-dissolved in a suitable solvent, and a base (e.g., triethylamine) may be added. Benzyl chloroformate or a similar Cbz-introducing reagent like di-tert-butyl dicarbonate for a Boc group is added dropwise, often at a reduced temperature, and the reaction is stirred for several hours at room temperature.[11]
-
Workup and Purification: After the reaction is complete, an aqueous workup is typically performed. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[11] The resulting crude product is then purified, most commonly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 1-Cbz-3-Hydroxyazetidine.[11]
Reactivity and Applications
The reactivity of 1-Cbz-3-Hydroxyazetidine is dictated by its functional groups. The hydroxyl group can be oxidized to a ketone (1-Cbz-3-oxoazetidine), which is another valuable synthetic intermediate.[6] The Cbz group is a stable protecting group for the nitrogen atom but can be removed under specific conditions, such as catalytic hydrogenation, to liberate the secondary amine for further functionalization.[4]
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals.[9] The azetidine scaffold is a key structural motif in various biologically active molecules, and the hydroxyl group provides a handle for introducing further chemical diversity.[1][2]
Safety Information
1-Cbz-3-Hydroxyazetidine is associated with certain hazards and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5][6]
Visualizations
The following diagram illustrates a simplified logical workflow for the synthesis of 1-Cbz-3-Hydroxyazetidine.
Caption: Synthetic workflow for 1-Cbz-3-Hydroxyazetidine.
References
- 1. CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Cbz-3-hydroxyazetidine | 128117-22-6 | FC43530 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 3-Hydroxyazetidine-1-Carboxylate CAS 128117-22-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Benzyl 3-hydroxyazetidine-1-carboxylate|lookchem [lookchem.com]
- 8. 1-Cbz-3-Hydroxyazetidine | Azetidines | Ambeed.com [ambeed.com]
- 9. Page loading... [guidechem.com]
- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
